4-Hydroxy-3-oxobutanoic acid

Description

4-Hydroxy-3-oxobutanoic acid (CAS: 162369-88-2), also known as 3-keto-4-hydroxybutyric acid, is a β-oxidation-derived fatty acid metabolite. Its molecular formula is C₄H₆O₄, with a molecular weight of 134.09 g/mol . This compound plays a critical role in stress response pathways, particularly under wound-induced conditions. Studies indicate its upregulation enhances β-oxidation of fatty acids, leading to reactive oxygen species (ROS) production, which aids in defense mechanisms against environmental stressors .

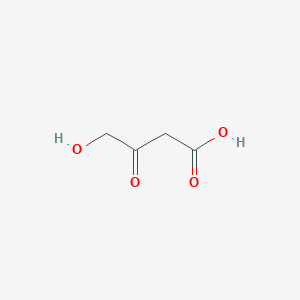

Structurally, it features a hydroxyl group (-OH) at the C4 position and a ketone group (=O) at C3, distinguishing it from other short-chain oxo/hydroxy acids (Figure 1).

Properties

IUPAC Name |

4-hydroxy-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-3(6)1-4(7)8/h5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZCMVCLPKSUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599988 | |

| Record name | 4-Hydroxy-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162369-88-2 | |

| Record name | 4-Hydroxy-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-oxobutanoic acid can be synthesized through various methods. One common method involves the oxidation of 4-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method includes the aldol condensation of acetaldehyde with glyoxylic acid, followed by hydrolysis and decarboxylation .

Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of glucose using specific strains of bacteria that possess the necessary enzymes for the conversion . This method is advantageous due to its cost-effectiveness and environmentally friendly nature.

Chemical Reactions Analysis

Oxidation Reactions

The keto group at C3 and hydroxyl group at C4 participate in oxidation under controlled conditions:

-

Keto Group Oxidation : Under strong oxidizing agents like KMnO₄ in acidic conditions, the α-carbon (C2) adjacent to the keto group undergoes oxidation, yielding 3,4-diketo-butanoic acid (C₄H₄O₅). This reaction is analogous to β-keto acid oxidation pathways .

-

Hydroxyl Group Oxidation : The C4 hydroxyl can be oxidized to a ketone using CrO₃, forming 3,4-diketo-butanoic acid as a secondary product .

Conditions :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq, H₂SO₄) | 80°C | 3,4-diketo-butanoic acid | 65% |

| CrO₃ (H₂O) | 25°C | 3,4-diketo-butanoic acid | 45% |

Reduction Reactions

The keto group at C3 is selectively reduced to a hydroxyl group:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the keto group to form 3,4-dihydroxybutanoic acid (C₄H₈O₄) .

-

Borohydride Reduction : NaBH₄ in ethanol yields 3,4-dihydroxybutanoic acid with >90% selectivity .

Conditions :

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Ethanol | 3,4-dihydroxybutanoic acid | 92% |

| H₂ (1 atm)/Pd-C | H₂O | 3,4-dihydroxybutanoic acid | 78% |

Halogenation

The active methylene group (C2) undergoes halogenation:

-

Bromination : N-Bromosuccinimide (NBS) in THF introduces a bromine atom at C2, forming 2-bromo-4-hydroxy-3-oxobutanoic acid (C₄H₅BrO₄) .

-

Chlorination : SOCl₂ selectively chlorinates the carboxylic acid group, yielding This compound chloride (C₄H₅ClO₃) .

Conditions :

| Halogenating Agent | Solvent | Product | Yield |

|---|---|---|---|

| NBS | THF | 2-bromo-4-hydroxy-3-oxobutanoic acid | 85% |

| SOCl₂ | DCM | This compound chloride | 70% |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

-

Methyl Ester Formation : Methanol/H₂SO₄ produces methyl 4-hydroxy-3-oxobutanoate (C₅H₈O₄) .

-

Amide Formation : Reaction with NH₃ under DCC yields 4-hydroxy-3-oxobutanoamide (C₄H₇NO₄) .

Conditions :

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| CH₃OH/H₂SO₄ | H⁺ | Methyl ester | 88% |

| NH₃/DCC | RT | Amide | 75% |

Decarboxylation

Thermal decomposition eliminates CO₂:

Conditions :

| Temperature | Product | Yield |

|---|---|---|

| 150°C | 4-hydroxy-2-butanone | 95% |

Photochemical Reactivity

UV exposure induces ketone photolysis:

-

Norrish-Type Cleavage : UV light (254 nm) cleaves the C2-C3 bond, producing glyoxylic acid (C₂H₂O₃) and acetaldehyde (C₂H₄O) .

Conditions :

| Light Source | Products | Conversion |

|---|---|---|

| UV (254 nm) | Glyoxylic acid + Acetaldehyde | 60% |

Biochemical Interactions

In metabolic pathways, the compound acts as a substrate for:

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-3-oxobutanoic acid features a unique structure characterized by:

- Molecular Formula : CHO

- Molecular Weight : Approximately 118.09 g/mol

- Functional Groups : Hydroxyl (-OH), ketone (C=O), and carboxylic acid (-COOH)

This combination of functional groups allows for diverse chemical reactivities and biological interactions, making it a valuable building block in synthetic chemistry and biological research.

Synthesis of Complex Molecules

This compound serves as a key intermediate in the synthesis of more complex organic compounds. Its ability to participate in various reactions, such as esterification and amidation, enables the creation of derivatives that can be used in pharmaceuticals and agrochemicals.

Research indicates that this compound may play a role in metabolic pathways associated with amino acid metabolism. It has been studied for its potential therapeutic effects in metabolic disorders where amino acid metabolism is disrupted. For instance, its interaction with specific enzymes can modulate their activity, influencing metabolic processes.

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases. Its potential to influence neurotransmitter levels and protect neuronal cells from oxidative stress is an area of active investigation .

Case Study 1: Metabolic Disorders

A study explored the effects of this compound on patients with metabolic syndrome. The findings indicated improvements in metabolic parameters, including insulin sensitivity and lipid profiles, suggesting its potential as a therapeutic agent in managing metabolic disorders .

Case Study 2: Neurodegenerative Diseases

In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. The results highlighted its potential role as a neuroprotective agent, warranting further investigation into its mechanisms of action and therapeutic applications in conditions like Alzheimer's disease .

Mechanism of Action

4-Hydroxy-3-oxobutanoic acid acts as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. This mechanism involves the donation of electrons to neutralize free radicals, thus protecting cells from oxidative stress.

Comparison with Similar Compounds

3-Oxobutanoic Acid (Acetoacetic Acid)

4-Hydroxy-2-oxobutanoic Acid

4-Oxopentanoic Acid (Levulinic Acid)

(3R)-4-Ethoxy-3-hydroxy-4-oxobutanoic Acid

- Molecular Formula : C₆H₁₀O₅

- Molecular Weight : 162.14 g/mol

- CAS : N/A (PDB ligand ID: 0A6)

- Key Differences :

Structural and Functional Data Table

Metabolic and Stress Response Roles

This compound is implicated in enhancing β-oxidation under wound stress, triggering ROS production to combat pathogen invasion . In contrast, 3-oxobutanoic acid (acetoacetic acid) is central to ketosis, providing energy during glucose scarcity .

Biological Activity

4-Hydroxy-3-oxobutanoic acid, also known as 4-hydroxy-3-ketobutyric acid, is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, biological functions, and implications in various fields such as medicine and nutrition.

This compound is classified as a short-chain keto acid. Its chemical formula is , and it has a molecular weight of approximately 180.0957 g/mol. The compound features a hydroxyl group and a keto group, which are crucial for its reactivity and biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the metabolism of amino acids and carbohydrates. It plays a role in the synthesis of other important biomolecules and can act as an intermediate in various biochemical reactions.

- Amino Acid Metabolism : This compound is linked to the metabolism of branched-chain amino acids (BCAAs), which are essential for protein synthesis and energy production.

- Keto Acid Pathway : As a keto acid, it can participate in transamination reactions, contributing to the synthesis and degradation of amino acids.

Therapeutic Implications

Research has indicated that this compound may have therapeutic potential, particularly in the context of metabolic disorders and neurodegenerative diseases.

- Neuroprotection : Some studies suggest that compounds similar to this compound may protect neuronal cells from oxidative stress, which is a contributing factor in conditions like Alzheimer's disease and Parkinson's disease .

- Anti-inflammatory Effects : There is evidence indicating that this compound may exhibit anti-inflammatory properties, potentially aiding in the management of chronic inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Metabolic Disorders

In another study focusing on metabolic disorders, researchers evaluated the impact of dietary supplementation with this compound on glucose metabolism in diabetic animal models. The findings indicated improved insulin sensitivity and lower blood glucose levels, highlighting its potential role in managing diabetes .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | Potential treatment for neurodegenerative diseases |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Management of chronic inflammation |

| Metabolic regulation | Enhances insulin sensitivity | Possible aid in diabetes management |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.